molecular formula C20H22N2O5 B2620481 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941957-02-4

3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2620481
CAS RN: 941957-02-4
M. Wt: 370.405
InChI Key: YPXSOAAZDVIPTI-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as TPN-729, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential application in the field of neuroscience and neuropharmacology.

Mechanism of Action

The exact mechanism of action of 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is not fully understood. However, it has been shown to modulate the activity of the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound may also interact with other proteins in the central nervous system, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One area of interest is the potential therapeutic applications of this compound for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the role of the sigma-1 receptor in cellular processes, and how this compound may modulate these processes. Further research is also needed to understand the long-term effects of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has potential applications in the field of neuroscience and neuropharmacology. It has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for neurological disorders. Further research is needed to fully understand the effects and potential applications of this compound.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3,4,5-trimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has potential application in the field of neuroscience and neuropharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for these disorders.

properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-16-10-13(11-17(26-2)19(16)27-3)20(24)21-14-6-4-7-15(12-14)22-9-5-8-18(22)23/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXSOAAZDVIPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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